molecular formula C25H27ClN4O4S2 B2583779 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215566-85-0

2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2583779
CAS No.: 1215566-85-0
M. Wt: 547.09
InChI Key: YKPQBXSILVRZMQ-UHFFFAOYSA-N
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Description

The compound 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a structurally complex molecule featuring:

  • A thieno[2,3-c]pyridine core with a methyl substituent.
  • A sulfonyl-linked benzamido group derived from 3,4-dihydroquinoline.
  • A hydrochloride salt formulation for enhanced stability.

Safety guidelines emphasize precautions such as avoiding heat sources (P210) and restricting access to children (P102) .

Properties

IUPAC Name

2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4S2.ClH/c1-28-14-12-19-21(15-28)34-25(22(19)23(26)30)27-24(31)17-8-10-18(11-9-17)35(32,33)29-13-4-6-16-5-2-3-7-20(16)29;/h2-3,5,7-11H,4,6,12-15H2,1H3,(H2,26,30)(H,27,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPQBXSILVRZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic molecule with potential biological activities. Its structure incorporates various functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available literature, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group linked to a benzamide structure and a thieno[2,3-c]pyridine moiety. The presence of the 3,4-dihydroquinoline structure suggests possible interactions with biological targets involved in neurotransmission and enzyme inhibition.

  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit catechol O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. Inhibition of COMT can lead to increased levels of neurotransmitters such as norepinephrine and dopamine in the brain, potentially enhancing mood and cognitive functions .
  • Antifungal Activity :
    • Preliminary studies indicate that similar sulfonamide derivatives exhibit antifungal properties. The compound may possess activity against various fungal strains by disrupting fungal cell wall synthesis or interfering with metabolic pathways .

Biological Activity Data

The following table summarizes relevant biological activities associated with structurally similar compounds:

Compound NameBioactivity MeasureReported ValueTested Microbial Strain
Sulfonamide AIC500.0067 µMFOX M15-Pa
Sulfonamide BMIC0.055 µMFOX f. sp Albedinis
Sulfonamide CMFC0.2 µg/mLFOX CTM 10402

IC50: Half maximal inhibitory concentration; MIC: Minimum inhibitory concentration; MFC: Minimum fungicidal concentration.

Case Studies

  • Neuropharmacological Studies :
    • Research has shown that compounds with similar structural motifs can enhance norepinephrine release in vivo. For instance, studies on tetrahydroisoquinoline derivatives demonstrated that specific methyl substitutions affected their norepinephrine depleting activity significantly . This suggests that the target compound may also influence neurotransmitter dynamics.
  • Antimicrobial Efficacy :
    • A study evaluating various sulfamoyl benzamide derivatives highlighted their antimicrobial properties against a range of pathogens, indicating potential therapeutic applications in treating infections caused by resistant strains .

Scientific Research Applications

Antimicrobial Properties
Recent studies have indicated that compounds similar to 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride exhibit promising antimicrobial activity. For instance, derivatives of sulfonamide benzamides have shown efficacy against various pathogens including bacteria and fungi. This suggests potential applications in treating infections caused by resistant strains .

Anticancer Activity
Research has also highlighted the anticancer properties of related compounds. Studies indicate that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The unique structure of the target compound may enhance its potency against specific cancer types .

Case Studies

Case Study 1: Antifungal Activity
A study published in MDPI demonstrated that certain synthesized organic compounds similar to the target compound showed significant antifungal activity against Fusarium oxysporum. The study emphasized the importance of structural modifications in enhancing bioactivity .

Case Study 2: Anticancer Efficacy
Another investigation focused on a series of quinoline-based compounds that revealed promising results in inhibiting tumor growth in vitro. The study provided insights into structure-activity relationships (SAR) that could guide future modifications of the target compound for enhanced anticancer efficacy .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Studies
AntimicrobialEffective against resistant bacterial strains and fungi ,
AnticancerInduces apoptosis and inhibits cell proliferation in cancer cells ,
Synthesis MethodUtilizes organocatalysts for improved yields

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Core Structure
Target Compound Not provided Not provided Sulfonyl, benzamido, tetrahydrothieno[2,3-c]pyridine, hydrochloride Thieno[2,3-c]pyridine
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C23H25N3O3 391.46 Benzodioxin, dimethylamino, methoxy Pyridine
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate C15H22N2O4S 326.41 Boc-protected amine, ethyl ester Thieno[2,3-c]pyridine

Key Observations:

  • The target compound shares the thieno[2,3-c]pyridine core with ’s compound but differs in substituents (sulfonyl vs. Boc/ester groups).
  • ’s compound lacks the thienopyridine core but includes a benzodioxin moiety, which may influence solubility and electronic properties.

NMR and Physicochemical Properties

Comparative NMR studies (Figure 6 in ) reveal that structural analogs with shared cores (e.g., Rapa, compounds 1, and 7) exhibit nearly identical chemical shifts except in regions A (positions 39–44) and B (positions 29–36) . These regions correspond to substituent locations, suggesting that the target compound’s sulfonyl and benzamido groups likely alter electronic environments in these areas .

Table 1: NMR Shift Variations in Structural Analogs

Compound Region A (ppm) Region B (ppm) Inference
Rapa 6.8–7.2 3.1–3.5 Baseline structure
Compound 1 7.0–7.4 3.3–3.7 Substituents in Region A/B modify electronic density
Target Not provided Not provided Predicted shifts in Regions A/B due to sulfonyl/benzamido groups

Q & A

Q. How can advanced spectroscopic techniques resolve ambiguities in proton environments?

  • Methodology : Apply 2D NMR techniques (e.g., NOESY for spatial proximity analysis) to distinguish overlapping signals in the dihydroquinoline region. For paramagnetic impurities, use deuterated solvents and variable-temperature NMR to enhance resolution .

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